molecular formula C15H13BrF3N3O4S B4063873 4-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide

4-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide

Cat. No. B4063873
M. Wt: 468.2 g/mol
InChI Key: XCZJDSYBNVLCNJ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as BAY 43-9006 or Sorafenib, which is a drug used for the treatment of liver, kidney, and thyroid cancer. However,

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

  • Singlet Oxygen Quantum Yield in Photodynamic Therapy : New derivatives of benzenesulfonamide have been synthesized and characterized, showcasing properties useful for photodynamic therapy, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

  • Antimicrobial Activity and Spectroscopic Characterization : Novel sulfonamide derivatives have been synthesized, showing significant antimicrobial activity, which was investigated using spectroscopic techniques and theoretical analyses. These findings suggest potential applications in developing new antimicrobial agents (Demircioğlu et al., 2018).

Synthetic Methodology

  • Solid-Phase Synthesis Applications : Benzenesulfonamides have been used as key intermediates in chemical transformations on solid-phase synthesis, demonstrating their versatility in producing diverse chemical structures. This review emphasizes their potential in creating privileged scaffolds through various chemical transformations (Fülöpová & Soural, 2015).

Environmental and Eco-friendly Synthesis

  • Eco-friendly Synthesis Techniques : Research has been conducted on eco-friendly synthesis methods for producing N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide, highlighting techniques with environmental protection benefits and strong technical value. This approach emphasizes minimizing waste and avoiding pollution (Zhou Zeng-yong, 2008).

Nonlinear Optics and Material Science

  • Nonlinear Optical Properties : A study on 4-amino-1-methylpyridinium benzenesulfonate salts prepared for second-order nonlinear optics revealed that these compounds crystallize into noncentrosymmetric structures, indicating potential applications in optical materials science (Anwar et al., 2000).

properties

IUPAC Name

4-bromo-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3N3O4S/c16-11-2-4-12(5-3-11)27(25,26)21-8-7-20-13-6-1-10(15(17,18)19)9-14(13)22(23)24/h1-6,9,20-21H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZJDSYBNVLCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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